2-Methylenebornane
Overview
Description
2-Methylenebornane, also known as 1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane, is a monoterpenoid compound with the molecular formula C11H18 . It is a bicyclic structure characterized by a methylene group attached to the second carbon of the bornane skeleton.
Mechanism of Action
Mode of Action
The specific mode of action of 2-Methylenebornane remains largely unknown. It’s known that this compound is a product of bacterial 2-methylisoborneol or this compound synthases . These enzymes use 2-methyl-GPP as a substrate, which is synthesized from GPP by the action of a methyltransferase .
Biochemical Pathways
This compound is involved in the terpenoid biosynthesis pathway . The compound is produced from 2-methyl-GPP, which is synthesized from GPP by the action of a methyltransferase . This process is part of the mevalonate pathway, which is responsible for the production of terpenoids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microbial degradation of this compound has been observed in forest soil . This suggests that the presence of certain microorganisms in the environment can influence the degradation and thus the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenebornane can be synthesized through the heterologous expression of biosynthesis genes in Escherichia coli. This method involves the use of terpene synthases that convert 2-methyl-GPP (geranyl diphosphate) into this compound . The reaction conditions typically include the presence of a methyltransferase enzyme and the mevalonate pathway enzymes to facilitate the production of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the large-scale fermentation of genetically modified microorganisms, such as Escherichia coli, that have been engineered to express the necessary biosynthesis genes . This approach allows for the efficient and cost-effective production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 2-Methylenebornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methylenebornane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Methylisoborneol: A structurally related compound with similar biosynthetic pathways and applications.
1-Methylcamphene: Another C11-terpene with comparable chemical properties and uses.
2-Methyl-2-bornene: Shares structural similarities and is formed as a byproduct in certain reactions involving 2-methylenebornane.
Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a methylene group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASFWGOMAIPHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=C)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950214 | |
Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27538-47-2 | |
Record name | Bornane, 2-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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